1H-Imidazole-1-acetic acid, 2-nitro-, 2,3,5,6-tetrafluorophenyl ester 1H-Imidazole-1-acetic acid, 2-nitro-, 2,3,5,6-tetrafluorophenyl ester
Brand Name: Vulcanchem
CAS No.: 199734-70-8
VCID: VC0176444
InChI: InChI=1S/C11H5F4N3O4/c12-5-3-6(13)9(15)10(8(5)14)22-7(19)4-17-2-1-16-11(17)18(20)21/h1-3H,4H2
SMILES: C1=CN(C(=N1)[N+](=O)[O-])CC(=O)OC2=C(C(=CC(=C2F)F)F)F
Molecular Formula: C11H5F4N3O4
Molecular Weight: 319.17 g/mol

1H-Imidazole-1-acetic acid, 2-nitro-, 2,3,5,6-tetrafluorophenyl ester

CAS No.: 199734-70-8

Main Products

VCID: VC0176444

Molecular Formula: C11H5F4N3O4

Molecular Weight: 319.17 g/mol

1H-Imidazole-1-acetic acid, 2-nitro-, 2,3,5,6-tetrafluorophenyl ester - 199734-70-8

CAS No. 199734-70-8
Product Name 1H-Imidazole-1-acetic acid, 2-nitro-, 2,3,5,6-tetrafluorophenyl ester
Molecular Formula C11H5F4N3O4
Molecular Weight 319.17 g/mol
IUPAC Name (2,3,5,6-tetrafluorophenyl) 2-(2-nitroimidazol-1-yl)acetate
Standard InChI InChI=1S/C11H5F4N3O4/c12-5-3-6(13)9(15)10(8(5)14)22-7(19)4-17-2-1-16-11(17)18(20)21/h1-3H,4H2
Standard InChIKey YCPHYOBSBOVNNZ-UHFFFAOYSA-N
SMILES C1=CN(C(=N1)[N+](=O)[O-])CC(=O)OC2=C(C(=CC(=C2F)F)F)F
Canonical SMILES C1=CN(C(=N1)[N+](=O)[O-])CC(=O)OC2=C(C(=CC(=C2F)F)F)F
PubChem Compound 11461318
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator